molecular formula C19H17N5O B11015105 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B11015105
M. Wt: 331.4 g/mol
InChI Key: GNKCIQQORNSTHG-UHFFFAOYSA-N
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Description

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole and pyrazole intermediates. One common method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in the presence of dimethylformamide as a solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-benzodiazol-2-yl)benzamide: Shares the benzimidazole moiety but lacks the pyrazole ring.

    N-(1H-1,3-benzothiazol-2-yl)-arylamides: Contains a benzothiazole ring instead of a benzimidazole ring.

Uniqueness

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O/c25-19(17-12-16(23-24-17)13-6-2-1-3-7-13)20-11-10-18-21-14-8-4-5-9-15(14)22-18/h1-9,12H,10-11H2,(H,20,25)(H,21,22)(H,23,24)

InChI Key

GNKCIQQORNSTHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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